(2-Methyl-5-nitropyridin-3-yl)boronic acid

Medicinal Chemistry Organic Synthesis Computational Chemistry

(2-Methyl-5-nitropyridin-3-yl)boronic acid is a heteroarylboronic acid featuring a pyridine ring substituted with a methyl group at the 2-position, a nitro group at the 5-position, and a boronic acid moiety at the 3-position. It has a molecular formula of C6H7BN2O4 and a molecular weight of 181.94 g/mol.

Molecular Formula C6H7BN2O4
Molecular Weight 181.94 g/mol
Cat. No. B12507168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methyl-5-nitropyridin-3-yl)boronic acid
Molecular FormulaC6H7BN2O4
Molecular Weight181.94 g/mol
Structural Identifiers
SMILESB(C1=CC(=CN=C1C)[N+](=O)[O-])(O)O
InChIInChI=1S/C6H7BN2O4/c1-4-6(7(10)11)2-5(3-8-4)9(12)13/h2-3,10-11H,1H3
InChIKeyBNVGYUFRPBLUJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methyl-5-nitropyridin-3-yl)boronic acid: Core Chemical Profile and Procurement-Relevant Characteristics


(2-Methyl-5-nitropyridin-3-yl)boronic acid is a heteroarylboronic acid featuring a pyridine ring substituted with a methyl group at the 2-position, a nitro group at the 5-position, and a boronic acid moiety at the 3-position. It has a molecular formula of C6H7BN2O4 and a molecular weight of 181.94 g/mol . The compound is primarily employed as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl structures for pharmaceutical and agrochemical research [1]. The electron-withdrawing nitro group enhances the reactivity of the boronic acid in palladium-catalyzed transformations, while the methyl group provides steric and electronic tuning at the coupling site [1].

Why (2-Methyl-5-nitropyridin-3-yl)boronic acid Cannot Be Substituted with Generic Nitropyridyl Boronic Acids


The precise substitution pattern on the pyridine ring—specifically the presence and position of the methyl and nitro groups—dictates the compound's electronic environment and, consequently, its reactivity in cross-coupling reactions. The methyl group at the 2-position increases electron density at the adjacent coupling site, while the nitro group at the 5-position exerts a strong electron-withdrawing effect, creating a unique electronic push-pull system. This combination directly influences the transmetalation rate in Suzuki-Miyaura couplings [1]. Replacing this compound with a non-methylated analog, such as (5-nitropyridin-3-yl)boronic acid, alters the steric profile and electronic properties of the intermediate, leading to unpredictable changes in reaction yield, selectivity, and byproduct formation. Furthermore, the substitution pattern impacts the compound's stability against protodeboronation, a common decomposition pathway for electron-deficient 2-pyridyl boronic acids [2]. Generic substitution without consideration of these specific electronic and steric factors can result in failed syntheses and wasted research resources.

Quantitative Differentiation of (2-Methyl-5-nitropyridin-3-yl)boronic acid from Structural Analogs


Computed Physicochemical Property Comparison with (5-Nitropyridin-3-yl)boronic acid

When compared to its non-methylated analog, (5-nitropyridin-3-yl)boronic acid, (2-Methyl-5-nitropyridin-3-yl)boronic acid exhibits distinct computed physicochemical properties that influence its behavior in synthetic and biological contexts. The addition of the methyl group increases molecular weight, topological polar surface area (TPSA), and complexity, which are relevant parameters for predicting drug-likeness and membrane permeability in medicinal chemistry campaigns .

Medicinal Chemistry Organic Synthesis Computational Chemistry

Enhanced Stability Inferred from Comparison with Unsubstituted 2-Pyridyl Boronic Acids

2-Pyridyl boronic acids are notoriously unstable, undergoing rapid protodeboronation under basic aqueous conditions, which limits their synthetic utility [1]. The presence of an electron-withdrawing nitro group and a sterically shielding methyl group adjacent to the boronic acid moiety in (2-Methyl-5-nitropyridin-3-yl)boronic acid is expected to confer enhanced stability compared to unsubstituted 2-pyridyl boronic acids. While direct quantitative stability data for this specific compound against a direct comparator is not available in the public domain, class-level inference strongly supports that this substitution pattern mitigates the primary decomposition pathway.

Organic Synthesis Process Chemistry Stability Studies

Synthetic Utility as a Direct Precursor to Pharmacologically Relevant Scaffolds

The compound serves as a direct precursor to the 2-methyl-5-nitropyridine motif, which is a key intermediate in the synthesis of biologically active molecules, including the cardiac myosin activator omecamtiv mecarbil [1]. In the patented synthesis, 2-methyl-5-nitropyridine is hydrogenated to the corresponding aniline, a step that can be circumvented or modified when starting from the boronic acid derivative. While a direct yield comparison for this specific boronic acid in a Suzuki coupling is not publicly available, the utility of related 3-pyridyl boronic acids in producing heterobiaryls in good to excellent yields (often >80%) using Buchwald-type catalysts is well-documented [2].

Medicinal Chemistry Organic Synthesis Drug Discovery

Recommended Application Scenarios for (2-Methyl-5-nitropyridin-3-yl)boronic acid Based on Differential Evidence


Synthesis of Lead Compounds for Kinase Inhibitor Programs

The compound's unique substitution pattern, with both electron-donating (methyl) and electron-withdrawing (nitro) groups, allows for fine-tuning of the electronic properties of the resulting biaryl products. This is particularly valuable in medicinal chemistry programs targeting kinases, where subtle changes in electron density on the heteroaryl ring can dramatically impact binding affinity and selectivity [1]. The nitro group also serves as a synthetic handle for further functionalization (e.g., reduction to an amine) post-coupling.

Construction of Complex Heterocyclic Libraries via Parallel Synthesis

When used in automated parallel synthesis platforms for Suzuki-Miyaura coupling, the inferred enhanced stability of this compound against protodeboronation compared to simpler 2-pyridyl boronic acids makes it a more reliable building block [1]. This reduces the risk of reaction failure due to reagent decomposition, improving the overall success rate and diversity of generated compound libraries for high-throughput screening [2].

Process Chemistry Development for Nitropyridine-Containing APIs

For the development of scalable synthetic routes to active pharmaceutical ingredients (APIs) containing the 2-methyl-5-nitropyridine core, this boronic acid offers a strategic advantage over alternative halogenated coupling partners. Its use can circumvent late-stage halogenation steps and potentially reduce the number of synthetic transformations required to reach the target molecule, as demonstrated in the synthesis of omecamtiv mecarbil [1].

Quote Request

Request a Quote for (2-Methyl-5-nitropyridin-3-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.